molecular formula C25H28N4O6S2 B13754806 Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate CAS No. 53222-00-7

Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate

Cat. No.: B13754806
CAS No.: 53222-00-7
M. Wt: 544.6 g/mol
InChI Key: SQALANLEKYHRDX-UHFFFAOYSA-N
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Description

Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The structure of this compound includes an acetamide group linked to an acridine moiety, which is further substituted with a propylsulfonyl group. This unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate involves multiple steps. One common method includes the reaction of 9-chloroacridine with 4-aminophenylpropylsulfonamide under specific conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. .

Scientific Research Applications

Acetamide, N-(9-((4-((propylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other DHFR inhibitors used in chemotherapy .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives such as:

Properties

CAS No.

53222-00-7

Molecular Formula

C25H28N4O6S2

Molecular Weight

544.6 g/mol

IUPAC Name

(3-acetamidoacridin-9-yl)-[4-(propylsulfonylamino)phenyl]azanium;methanesulfonate

InChI

InChI=1S/C24H24N4O3S.CH4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24;1-5(2,3)4/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27);1H3,(H,2,3,4)

InChI Key

SQALANLEKYHRDX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(=O)(=O)[O-]

Origin of Product

United States

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